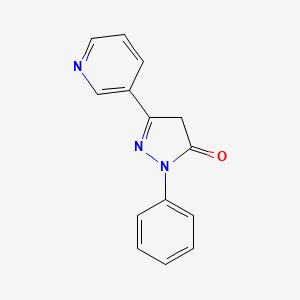
2-phenyl-5-(3-pyridinyl)-2,4-dihydro-3H-pyrazol-3-one
Übersicht
Beschreibung
The compound “2-phenyl-5-(3-pyridinyl)-2,4-dihydro-3H-pyrazol-3-one” is a complex organic molecule. It likely contains a pyrazolone core, which is a type of heterocyclic compound . Pyrazolones are known for their wide range of biological activities .
Synthesis Analysis
While specific synthesis methods for this compound were not found, similar compounds, such as 1,3,4-thiadiazoles, 5-arylazothiazoles, and hexahydropyrimido-[4,5-d][1,2,4]triazolo[4,3-a]pyrimidines, have been synthesized via reactions of hydrazonoyl halides with alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido-[4,5-d]pyrimidine-2,4(1H,3H)-diones in the presence of triethylamine .Wissenschaftliche Forschungsanwendungen
Microwave-Assisted Synthesis in Water
Compounds related to 2-phenyl-5-(3-pyridinyl)-2,4-dihydro-3H-pyrazol-3-one have been synthesized through microwave-assisted one-pot condensation processes. These processes facilitate the preparation of new N-fused heterocycle products with good to excellent yields, highlighting the efficiency of microwave irradiation in synthesizing complex heterocyclic structures in aqueous media (Polo et al., 2017).
Synthesis and Characterization of Metal Complexes
Research has demonstrated the synthesis and characterisation of palladium(II) and platinum(II) compounds containing pyrazole-derived ligands. These complexes exhibit a typical square planar geometry, contributing valuable insights into the coordination chemistry of pyrazole-based ligands with transition metals, which could be important for catalytic and pharmaceutical applications (Pérez et al., 2005).
Antiproliferative Agents
Some derivatives have shown significant cytotoxic effects against breast cancer and leukemic cells, suggesting their potential as antiproliferative agents. These findings underscore the importance of pyrazole derivatives in developing new cancer treatments (Ananda et al., 2017).
Cobalt(II) Complexes with Pyrazole-derived Ligands
The synthesis of cobalt(II) complexes with pyrazole-derived ligands has been reported, offering insights into their structural properties and potential applications in material science and catalysis (Chadghan et al., 2000).
Antimicrobial Evaluation
Novel pyrazolo[1,5-a]pyrimidine ring systems containing phenylsulfonyl moiety have been synthesized and evaluated for their antimicrobial activities. This research contributes to the search for new antimicrobial agents, highlighting the therapeutic potential of pyrazole derivatives (Alsaedi et al., 2019).
Cytotoxicity Evaluation for Anticancer Agents
Further studies on novel pyrazole derivatives have evaluated their cytotoxic activity against various cancer cell lines, identifying compounds with significant cytotoxicity. These findings suggest the role of pyrazole derivatives as promising anticancer agents (Alam et al., 2017).
Zukünftige Richtungen
While specific future directions for this compound are not available, the field of medicinal chemistry continues to explore the synthesis of novel antimicrobials through rational drug design based on extensive structure–activity relationship studies . This includes the development of new scaffolds, the synthesis of hybrid compounds with synergistic activity, and the targeting of virulence factors .
Eigenschaften
IUPAC Name |
2-phenyl-5-pyridin-3-yl-4H-pyrazol-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3O/c18-14-9-13(11-5-4-8-15-10-11)16-17(14)12-6-2-1-3-7-12/h1-8,10H,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URELBAFVGJASQK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=NN(C1=O)C2=CC=CC=C2)C3=CN=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-phenyl-5-(3-pyridinyl)-2,4-dihydro-3H-pyrazol-3-one | |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


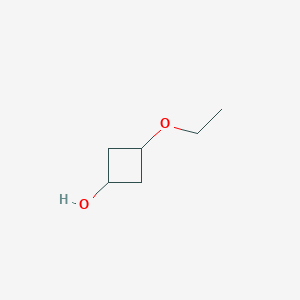


![2-(8-(4-ethoxyphenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-(4-fluorophenyl)acetamide](/img/structure/B2969040.png)


![N-(2,4-difluorophenyl)-2-((2-ethyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2969045.png)
![4-(1-(4-fluorobenzyl)-1H-benzo[d]imidazol-2-yl)-1-(m-tolyl)pyrrolidin-2-one](/img/structure/B2969046.png)
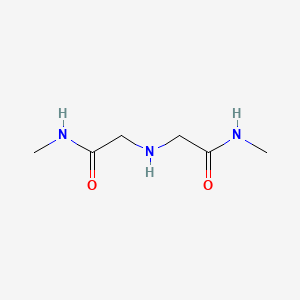
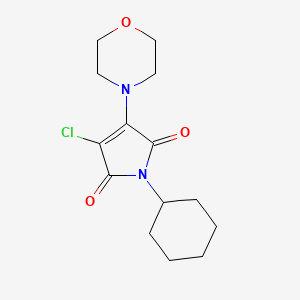
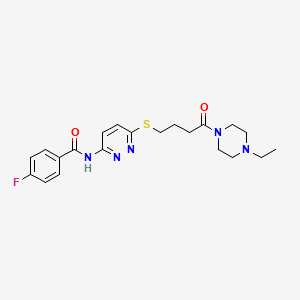

![1-[3-[(4-Chlorophenyl)methyl]triazolo[4,5-d]pyrimidin-7-yl]sulfanylpropan-2-one](/img/structure/B2969055.png)
